molecular formula C12H19N5O4 B12106421 2-[[2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid

2-[[2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid

Cat. No.: B12106421
M. Wt: 297.31 g/mol
InChI Key: JDIQCVUDDFENPU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-His-Ala-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. In SPPS, the peptide is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to a solid resin.

    Deprotection: The protecting group on the N-terminus is removed to expose the amine group.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Industrial Production Methods

Industrial production of peptides like H-Ala-His-Ala-OH often employs automated SPPS systems, which allow for high-throughput synthesis and scalability. Advances in green chemistry have led to the development of more environmentally friendly solvents and reagents for peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

H-Ala-His-Ala-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Ala-His-Ala-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide chemistry and interactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, including antioxidant properties and metal ion chelation.

    Industry: Utilized in the development of biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of H-Ala-His-Ala-OH involves its ability to interact with metal ions and reactive oxygen species (ROS). The histidine residue plays a crucial role in binding metal ions, which can modulate the activity of metalloenzymes and reduce oxidative stress. This interaction is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where metal ion dysregulation and oxidative stress are implicated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Ala-His-Ala-OH is unique due to its specific sequence, which provides a balance of hydrophobic (alanine) and hydrophilic (histidine) residues. This balance enhances its solubility and interaction with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H19N5O4

Molecular Weight

297.31 g/mol

IUPAC Name

2-[[2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid

InChI

InChI=1S/C12H19N5O4/c1-6(13)10(18)17-9(3-8-4-14-5-15-8)11(19)16-7(2)12(20)21/h4-7,9H,3,13H2,1-2H3,(H,14,15)(H,16,19)(H,17,18)(H,20,21)

InChI Key

JDIQCVUDDFENPU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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